

Refining PF-05089771 tosylate treatment duration

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Compound of Interest

Compound Name: PF 05089771 tosylate

Cat. No.: B560333

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Technical Support Center: PF-05089771 Tosylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-05089771 tosylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-05089771 tosylate?

A1: PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.^{[1][2]} It functions in a state-dependent manner, preferentially binding to the voltage-sensor domain (VSD) of domain IV of the channel.^[3] This interaction stabilizes the channel in a non-conducting conformation, thereby blocking the initiation and propagation of action potentials in nociceptive neurons.^{[3][4][5]}

Q2: What is the selectivity profile of PF-05089771?

A2: PF-05089771 exhibits high selectivity for NaV1.7 over other sodium channel subtypes.^[6] ^[7] It is significantly more potent against NaV1.7 than against NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, and NaV1.8.^[6] The compound has also been shown to be selective over a broad panel of other ion channels, receptors, enzymes, and transporters.^[7]

Q3: What are the known clinical applications and limitations of PF-05089771?

A3: PF-05089771 has been investigated in clinical trials for various pain conditions, including painful diabetic peripheral neuropathy and pain following wisdom tooth extraction.^{[6][8][9]} However, the clinical trial results have generally shown modest or no significant analgesic effects compared to placebo or active comparators like pregabalin.^{[9][10][11]} Consequently, further development for broad analgesic applications has been re-evaluated.^[6]

Troubleshooting Guides

Problem 1: Inconsistent or weaker than expected in vitro results.

- Question: I am observing lower than expected potency (higher IC₅₀) of PF-05089771 in my cellular assays. What could be the reason?
- Answer:
 - Voltage Protocol: The inhibitory effect of PF-05089771 is state-dependent, showing higher potency on channels in a depolarized or inactivated state.^{[3][12]} Ensure your electrophysiology protocol includes appropriate pre-pulse conditioning to favor these states.
 - Species Difference: PF-05089771 exhibits species-specific potency. For instance, its IC₅₀ for rat NaV1.7 is significantly higher than for human or mouse NaV1.7.^{[1][7]} Verify the species of your cell line or primary neurons and refer to the appropriate IC₅₀ values.
 - Plasma Protein Binding: In experiments using serum-containing media, the high plasma protein binding of arylsulfonamides like PF-05089771 can reduce its free concentration and apparent potency.^[12] Consider using serum-free media or accounting for protein binding in your concentration calculations.

Problem 2: Difficulty in translating in vitro efficacy to in vivo models.

- Question: My in vivo experiments with PF-05089771 are not showing the expected analgesic effect, despite promising in vitro data. Why might this be?
- Answer:

- Pharmacokinetics and Bioavailability: PF-05089771 is orally active, but its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, can influence its effective concentration at the target site.^[2] Review available pharmacokinetic data for your animal model and consider optimizing the dosing regimen and route of administration.
- Central Nervous System (CNS) Penetration: While NaV1.7 is primarily expressed in the peripheral nervous system (PNS), central NaV1.7 may also play a role in pain signaling. ^[10] PF-05089771 has limited CNS penetration, which could contribute to a lack of efficacy in pain models with a significant central component.^[10]
- Pain Model Specificity: The contribution of NaV1.7 to different pain modalities can vary. Clinical trials have shown that PF-05089771 lacks efficacy in some human evoked pain models.^[6]^[11] The choice of animal model and the specific pain endpoints measured are critical for observing an effect.

Data Presentation

Table 1: In Vitro Potency (IC50) of PF-05089771 Across Species and NaV Subtypes

Channel Subtype	Species	IC50 (nM)	Reference
NaV1.7	Human	11	[1] [2]
NaV1.7	Cynomolgus Monkey	12	[1] [2]
NaV1.7	Dog	13	[1] [2]
NaV1.7	Rat	171	[1] [2]
NaV1.7	Mouse	8	[1] [2]
NaV1.1	Human	850	[7]
NaV1.2	Human	110	[7]
NaV1.3	Human	11,000	[7]
NaV1.4	Human	10,000	[7]
NaV1.5	Human	25,000	[7]
NaV1.6	Human	160	[7]
NaV1.8	Human	>10,000	[1]

Table 2: Summary of Key Clinical Trial Findings

Clinical Trial ID	Condition	Treatment	Key Finding	Reference
NCT02215252	Painful Diabetic Peripheral Neuropathy	PF-05089771 (150 mg BID) vs. Placebo and Pregabalin	No statistically significant difference in pain reduction compared to placebo. Less effective than pregabalin.	[9]
NCT02349607	Evoked Pain in Healthy Volunteers	PF-05089771 alone and with Pregabalin	Did not demonstrate analgesic properties in a battery of human evoked pain models.	[6][11]

Experimental Protocols

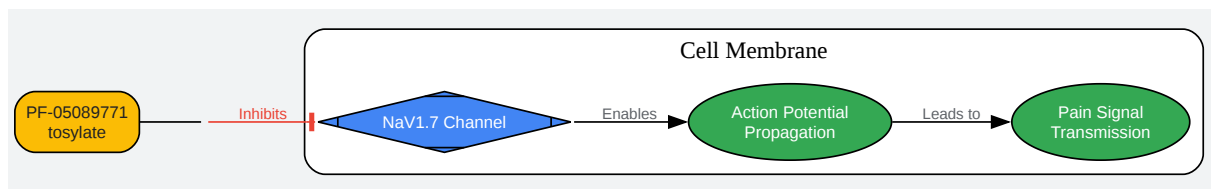
Protocol 1: In Vitro Electrophysiological Recording

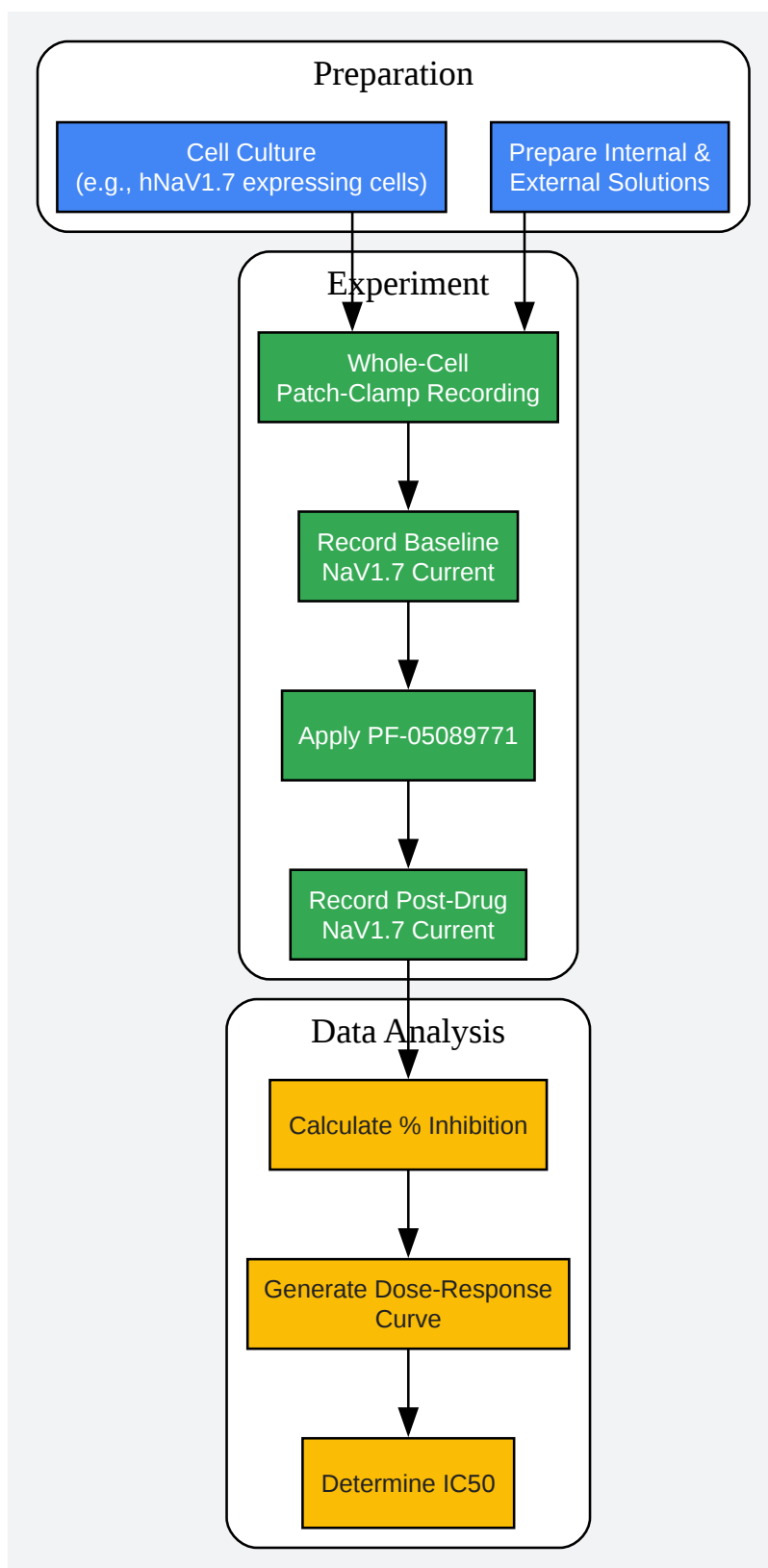
This protocol provides a general framework for assessing the inhibitory effect of PF-05089771 on NaV1.7 currents using whole-cell patch-clamp electrophysiology.

- Cell Culture: Culture cells heterologously expressing the human NaV1.7 channel (e.g., HEK293 cells) under standard conditions.
- Solutions:
 - Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
 - External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
- Electrophysiology:

- Obtain whole-cell recordings using a patch-clamp amplifier.
- Hold the cell at a holding potential of -120 mV.
- To assess state-dependent inhibition, use a pre-pulse potential that promotes the inactivated state (e.g., -60 mV) before the test pulse.
- Apply test pulses to elicit NaV1.7 currents (e.g., to 0 mV).
- Drug Application:
 - Prepare stock solutions of PF-05089771 tosylate in DMSO.
 - Dilute to the final desired concentrations in the external solution immediately before use.
 - Perfuse the cells with the drug-containing solution.
- Data Analysis:
 - Measure the peak inward current before and after drug application.
 - Calculate the percentage of inhibition for each concentration.
 - Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

Mandatory Visualizations





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